An In-Depth Technical Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and synthetic drugs. The geminal difluoro substitution at the 4-position of the pyrrolidine ring introduces a unique conformational constraint and modulates the electronic properties of the molecule without significantly increasing its steric bulk.
This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic approach, analytical methodologies for quality control, and the known applications of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, with a focus on its role as a valuable intermediate in the synthesis of bioactive compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl
| Property | Value/Description | Source/Rationale |
| CAS Number | 1315593-71-5 | [1][2] |
| Molecular Formula | C₅H₁₀ClF₂NO | [2][3] |
| Molecular Weight | 173.59 g/mol | [2][3] |
| Appearance | White to light brown solid | Based on supplier data. |
| Melting Point | Expected to be in the range of 180-190 °C. For comparison, the melting point of (S)-(+)-3-Fluoropyrrolidine hydrochloride is 183-187 °C. | Inferred from related fluorinated pyrrolidine hydrochlorides. Hydrochlorides of small amines are typically crystalline solids with relatively high melting points. |
| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol.[4] It is likely to have limited solubility in nonpolar organic solvents such as hexanes and diethyl ether. | General solubility characteristics of amine hydrochlorides. |
| Optical Activity | A specific rotation has been reported as -14.9° (c=0.51 in Methanol). | This indicates that the compound is the (R)-enantiomer and rotates plane-polarized light to the left. |
| pKa | The pKa of the protonated pyrrolidine nitrogen is estimated to be in the range of 8.5 - 9.5. | Based on the typical pKa values of secondary amines in a pyrrolidine ring, with slight electron-withdrawing effects from the fluorine atoms. |
Synthesis and Manufacturing
A robust and scalable synthetic route is crucial for the accessibility of this building block for research and development. While a specific published synthesis for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is not available, a plausible enantioselective synthesis can be designed based on established methodologies for the preparation of similar chiral fluorinated pyrrolidines.
A logical synthetic approach would start from a readily available chiral starting material, such as D-proline, to establish the desired (R)-stereochemistry at the C2 position. The geminal difluorination at the C4 position can be achieved through various fluorinating agents.
Figure 1: Plausible synthetic pathway for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl.
Step-by-Step Methodology (Proposed)
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Protection of D-Proline: The synthesis would commence with the protection of the secondary amine of D-proline, for example, as a tert-butyloxycarbonyl (Boc) derivative. This is a standard procedure to prevent side reactions in subsequent steps.
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Oxidation to 4-keto-proline: The protected D-proline derivative would then be oxidized at the 4-position to introduce a ketone functionality. This can be achieved using various oxidizing agents.
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Geminal Difluorination: The crucial difluorination step would be performed on the 4-keto intermediate. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. This step needs to be carefully optimized to ensure high yield and avoid side reactions.
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Reduction of the Ester: The ester group of the difluorinated proline derivative is then reduced to the primary alcohol. This is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or ethanol.
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Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
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Salt Formation: Finally, the free base of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which is often more stable and easier to handle than the free base.
Spectral Characterization
The structural confirmation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A complex multiplet for the proton at C2. - Diastereotopic protons on the hydroxymethyl group (CH₂OH) appearing as multiplets. - Complex multiplets for the protons at C3 and C5, showing coupling to each other and to the fluorine atoms. - Broad signals for the N-H and O-H protons, which may exchange with D₂O. |
| ¹³C NMR | - A signal for the carbon at C2. - A signal for the hydroxymethyl carbon. - A signal for the carbon at C5. - A signal for the carbon at C3, likely showing coupling to the fluorine atoms. - A characteristic triplet for the C4 carbon due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | - Two distinct signals for the diastereotopic fluorine atoms at C4, likely appearing as complex multiplets due to coupling with each other and with the adjacent protons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations in the 2800-3000 cm⁻¹ region. - C-F stretching vibrations typically observed in the 1000-1200 cm⁻¹ region. - N-H bending vibrations around 1600 cm⁻¹. |
| Mass Spectrometry | - The mass spectrum would show the molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+. Fragmentation patterns would involve the loss of the hydroxymethyl group, water, and HF. |
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is critical for its application in drug synthesis.
Figure 2: A typical workflow for the quality control of chiral building blocks.
Chiral Purity Analysis
The determination of enantiomeric excess (ee) is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis.
Proposed Chiral HPLC Method:
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Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®, is often effective for separating enantiomers of chiral amines and alcohols.
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Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution for basic analytes.
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Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be suitable as the molecule lacks a strong chromophore.
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Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[5]
Applications in Drug Discovery and Development
Fluorinated pyrrolidine derivatives are highly sought-after building blocks in the pharmaceutical industry. The S-enantiomer of 4,4-difluoropyrrolidin-2-yl)methanol has been utilized in the synthesis of potent and selective inhibitors of Aurora kinases.[6] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their dysregulation is implicated in the pathogenesis of cancer.
The introduction of the 4,4-difluoropyrrolidine moiety can enhance the binding affinity and selectivity of the inhibitor for the target kinase. It is plausible that the (R)-enantiomer, (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, could be used to synthesize stereoisomers of these inhibitors for structure-activity relationship (SAR) studies, or as a building block for novel therapeutic agents targeting other enzymes or receptors. The unique conformational and electronic properties imparted by the geminal difluoro group make it an attractive scaffold for exploring new chemical space in drug discovery programs.
Safety and Handling
Based on available safety data sheets (SDS) for the hydrochloride salt of similar compounds, (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl should be handled with care.
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Hazards: It is classified as corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[7]
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Precautions: Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
(R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is a valuable chiral building block with significant potential in medicinal chemistry. Its unique structural features, arising from the geminal difluoro substitution on the pyrrolidine ring, make it an attractive component for the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its expected physicochemical properties, a plausible synthetic strategy, and key analytical considerations. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the importance of building blocks like (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is set to increase, paving the way for the development of new and improved medicines.
References
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3-(3-Fluorophenyl)pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. (n.d.). Alachem Co., Ltd. Retrieved January 4, 2026, from [Link]
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[(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride – 97%, high purity , CAS No.1315593-71-5. (n.d.). Allschoolabs. Retrieved January 4, 2026, from [Link]
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[(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 4, 2026, from [Link]
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Cas no 1315593-71-5 ([(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride). (n.d.). Mol-Instincts. Retrieved January 4, 2026, from [Link]
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Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved January 4, 2026, from [Link]
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Srinivas, C., Qureshi, H.K. and Veeresham, C. (2021) Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. American Journal of Analytical Chemistry, 12, 429-439. [Link]
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